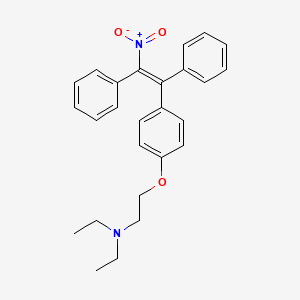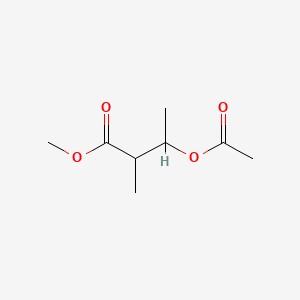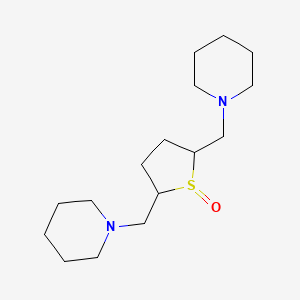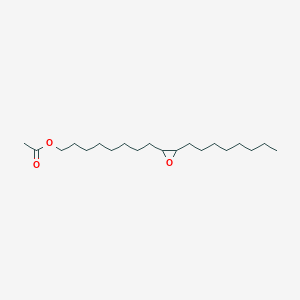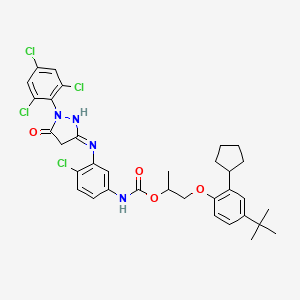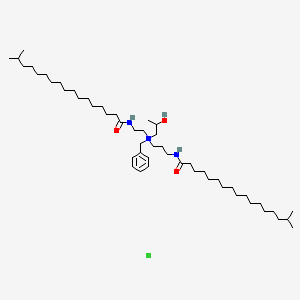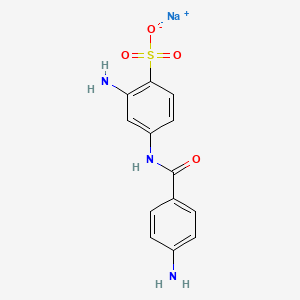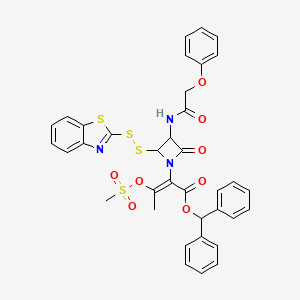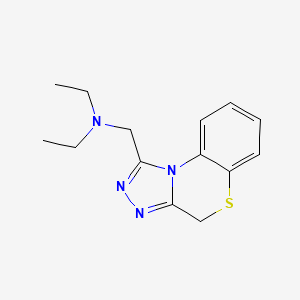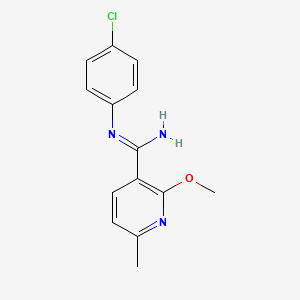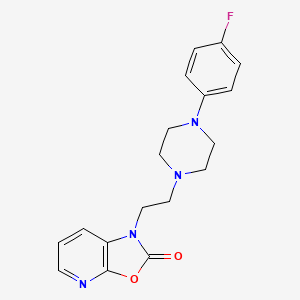
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl): is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or other transition metals, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the oxazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of substituents on the pyridine or oxazole rings with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various oxo- and amino-derivatives, as well as substituted oxazolo[5,4-b]pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology
Oxazolo[5,4-b]pyridin-2(1H)-one derivatives are extensively studied for their biological activities. They exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds are also investigated for their potential use as enzyme inhibitors and receptor modulators.
Medicine and Industry
In the medical field, these derivatives are explored for their therapeutic potential in treating various diseases. They are also used in the development of new drugs and pharmaceuticals. In the chemical industry, oxazolo[5,4-b]pyridin-2(1H)-one derivatives serve as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which oxazolo[5,4-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione
Furopyridines
Thienopyridines
Pyrrolopyridines
Oxadiazolopyridines
Uniqueness
Oxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused pyridine ring system and the presence of the oxazole moiety
Eigenschaften
CAS-Nummer |
142714-62-3 |
|---|---|
Molekularformel |
C18H19FN4O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-16-2-1-7-20-17(16)25-18(23)24/h1-7H,8-13H2 |
InChI-Schlüssel |
KVTGBLJGLWOMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




